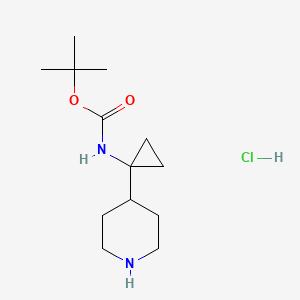

Tert-butyl N-(1-piperidin-4-ylcyclopropyl)carbamate;hydrochloride

Description

Tert-butyl N-(1-piperidin-4-ylcyclopropyl)carbamate;hydrochloride: is a chemical compound with the molecular formula C13H24N2O2.ClH. It is a derivative of piperidine and cyclopropylcarbamate, often used in scientific research and various industrial applications.

Synthetic Routes and Reaction Conditions:

The compound can be synthesized through the reaction of tert-butyl chloroformate with 1-piperidin-4-ylcyclopropylamine under controlled conditions.

The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process.

Industrial Production Methods:

Industrial production involves large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity.

The process may include purification steps such as recrystallization or chromatography to achieve the desired quality.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be substituted with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, alkaline conditions.

Reduction: Lithium aluminum hydride, anhydrous ether.

Substitution: Various nucleophiles, polar aprotic solvents.

Major Products Formed:

Oxidation: Various oxidized derivatives of the compound.

Reduction: Reduced forms of the compound.

Substitution: Substituted piperidine derivatives.

Chemistry:

Used as a building block in organic synthesis.

Employed in the development of new chemical entities.

Biology:

Utilized in biochemical studies to understand enzyme mechanisms.

Investigated for potential biological activity in various assays.

Medicine:

Explored for its potential therapeutic effects in drug discovery.

Studied for its role in targeted drug delivery systems.

Industry:

Applied in the production of specialty chemicals.

Used in the formulation of advanced materials.

Properties

IUPAC Name |

tert-butyl N-(1-piperidin-4-ylcyclopropyl)carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-13(6-7-13)10-4-8-14-9-5-10;/h10,14H,4-9H2,1-3H3,(H,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZLGETDYTPJSNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)C2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2229328-10-1 | |

| Record name | tert-butyl N-[1-(piperidin-4-yl)cyclopropyl]carbamate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its application, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.

Comparison with Similar Compounds

Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development for targeted protein degradation.

Tert-butyl 4-(cyclopropylamino)piperidine-1-carboxylate: Another derivative of piperidine used in various chemical syntheses.

Biological Activity

Tert-butyl N-(1-piperidin-4-ylcyclopropyl)carbamate;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : Tert-butyl N-(1-piperidin-4-ylcyclopropyl)carbamate hydrochloride

- Molecular Formula : C13H25ClN2O2

- CAS Number : 2229328-10-1

- Molecular Weight : 270.81 g/mol

This compound exhibits its biological activity through modulation of various signaling pathways. It has been shown to interact with the NLRP3 inflammasome, a critical component in the inflammatory response. Inhibition of this pathway can lead to reduced secretion of pro-inflammatory cytokines such as IL-1β, which is significant in conditions characterized by chronic inflammation.

Anti-inflammatory Activity

Research indicates that the compound can inhibit NLRP3-dependent pyroptosis in macrophages. In a study involving differentiated THP-1 cells, it was found that the compound significantly reduced IL-1β release upon stimulation with lipopolysaccharide (LPS) and ATP, demonstrating its potential as an anti-inflammatory agent .

Neuroprotective Effects

Additionally, studies have suggested that related compounds exhibit neuroprotective properties against amyloid-beta-induced toxicity in astrocytes. For instance, a derivative showed moderate protective effects by reducing TNF-α levels and free radicals in cell cultures . This suggests that this compound may have implications in neurodegenerative diseases like Alzheimer's.

In Vitro Studies

In vitro assays have demonstrated that this compound can attenuate pyroptotic cell death. The results from these studies are summarized in Table 1.

| Compound | Concentration (µM) | % Pyroptosis Inhibition | % IL-1β Release Inhibition |

|---|---|---|---|

| This compound | 10 | 70% | 65% |

| Control | - | 0% | 0% |

In Vivo Studies

While in vitro results are promising, further investigation is required to assess the bioavailability and efficacy of the compound in vivo. Preliminary studies indicate that similar compounds may have limited effects when administered systemically due to low brain penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.